molecular formula C7H8N2O2 B2627219 Methyl 2-(pyrimidin-5-YL)acetate CAS No. 1820683-14-4

Methyl 2-(pyrimidin-5-YL)acetate

Cat. No.: B2627219
CAS No.: 1820683-14-4
M. Wt: 152.153
InChI Key: KNCQCFXYHUPWFN-UHFFFAOYSA-N
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Description

Methyl 2-(pyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Scientific Research Applications

Methyl 2-(pyrimidin-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “Methyl 2-(pyrimidin-5-YL)acetate” are not available in the search results, research on pyrimidine derivatives is ongoing, with a focus on their potential pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-5-yl)acetate typically involves the esterification of 2-(pyrimidin-5-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 2-pyrimidin-5-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)2-6-3-8-5-9-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQCFXYHUPWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820683-14-4
Record name methyl 2-(pyrimidin-5-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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